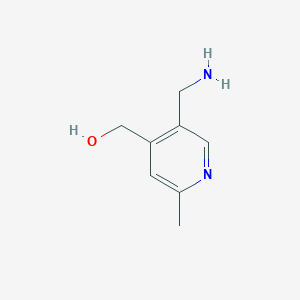
(5-(Aminomethyl)-2-methylpyridin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Aminomethyl)-2-methylpyridin-4-yl)methanol is an organic compound with a pyridine ring substituted with an aminomethyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Aminomethyl)-2-methylpyridin-4-yl)methanol can be achieved through several synthetic routes. One common method involves the reductive amination of 5-hydroxymethylfurfural (HMF) using a suitable amine and a reducing agent such as sodium cyanoborohydride . Another approach involves the catalytic hydrogenation of 5-(aminomethyl)-2-furancarboxylic acid (AMFC) using a platinum catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes often use supported metal catalysts such as cobalt or platinum to achieve high yields and selectivity . The reaction conditions are optimized to ensure efficient conversion of starting materials to the desired product.
化学反応の分析
Types of Reactions
(5-(Aminomethyl)-2-methylpyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-2-methylpyridin-4-yl)methanol.
Reduction: 5-(Aminomethyl)-2-methylpyridin-4-yl)methane.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, (5-(Aminomethyl)-2-methylpyridin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can be used as catalysts in various biochemical reactions .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is being explored as a candidate for drug development due to its ability to interact with specific biological targets .
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its functional groups allow it to participate in polymerization reactions, leading to the formation of novel materials with unique properties .
作用機序
The mechanism of action of (5-(Aminomethyl)-2-methylpyridin-4-yl)methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
(5-(Aminomethyl)-2-furanyl)methanol: Similar structure but with a furan ring instead of a pyridine ring.
(5-(Aminomethyl)-2-methylpyrimidin-4-yl)methanol: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
(5-(Aminomethyl)-2-methylpyridin-4-yl)methanol is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
[5-(aminomethyl)-2-methylpyridin-4-yl]methanol |
InChI |
InChI=1S/C8H12N2O/c1-6-2-7(5-11)8(3-9)4-10-6/h2,4,11H,3,5,9H2,1H3 |
InChIキー |
RRAXZHPFRQDYBR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=N1)CN)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


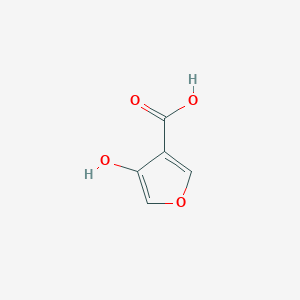
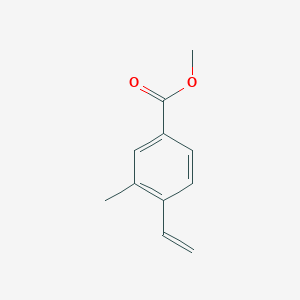

![5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B13141617.png)
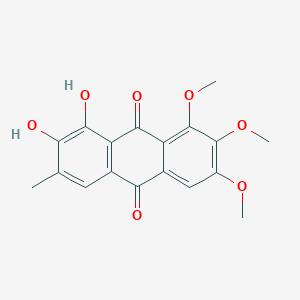
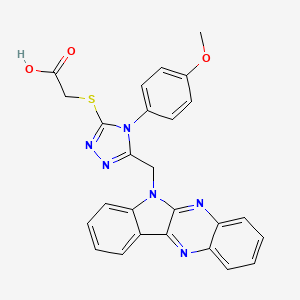



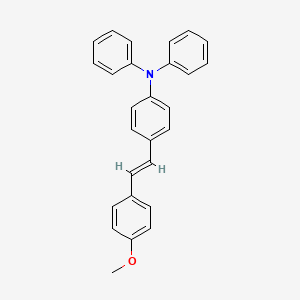
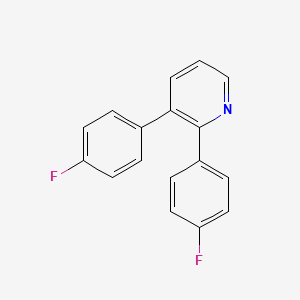
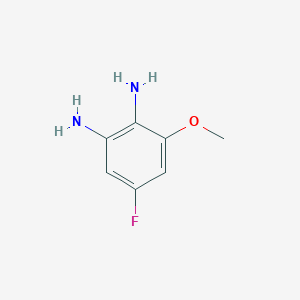
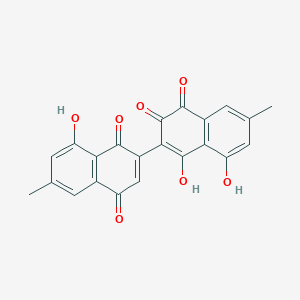
![4-(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B13141671.png)
